molecular formula C8H5ClFNO4 B2753518 2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester CAS No. 1897500-78-5

2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester

Cat. No. B2753518
CAS RN: 1897500-78-5
M. Wt: 233.58
InChI Key: GTHCSQMSHAUBMM-UHFFFAOYSA-N
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Description

“2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester” is a chemical compound with the CAS Number: 1897500-78-5 . It has a molecular weight of 233.58 and is a light yellow solid . The compound is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The linear formula for “2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester” is C8H5ClFNO4 . Unfortunately, the specific 3D molecular structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

“2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester” is a light yellow solid . It is stored at temperatures between 0-5°C . The compound has a molecular weight of 233.58 .

Scientific Research Applications

Building Blocks for Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester, has been identified as a commercially available multireactive building block for heterocyclic oriented synthesis (HOS). It facilitates the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, through polymer-supported o-phenylendiamines. These heterocycles are significant in current drug discovery efforts (Křupková et al., 2013).

Crystallographic and Electronic Structure Studies

The crystal structures and electronic structures of five benzoic acid derivatives, including compounds with functional groups such as fluoro, chloro, and nitro, have been investigated using X-ray powder diffraction and DFT optimized molecular geometries. This research elucidates the nature of intermolecular interactions in these compounds, contributing to a better understanding of their chemical behavior and potential applications in material science and molecular design (Pramanik et al., 2019).

Synthesis of Functionalized Compounds

Research also encompasses the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones using 4-fluoro-3-nitrobenzoic acid tethered to solid support. This synthesis route demonstrates the utility of fluoro-nitrobenzoic acid derivatives in creating complex molecules with potential pharmacological activities (Lee et al., 1999).

properties

IUPAC Name

methyl 2-chloro-5-fluoro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCSQMSHAUBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-fluoro-4-nitrobenzoate

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